methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate
Overview
Description
“Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features a chlorosulfonyl functional group, which is known for its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a chlorosulfonyl group, and a methyl ester group . The presence of these functional groups would impart specific chemical properties to the compound .Chemical Reactions Analysis
The chlorosulfonyl group is highly reactive and could undergo a variety of chemical reactions, including substitution and addition reactions . The pyrazole ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound highly reactive. The compound is likely to be a solid under standard conditions .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate and its derivatives are pivotal in the construction of complex organic compounds. For instance, Methyl (5-oxopyrazol-3-yl)acetate, a related compound, has been utilized as a building block in synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its utility in heterocyclic chemistry (Prezent et al., 2016).
Crystal Structure and Fungicidal Activity
The compound has also been involved in the synthesis of novel 1-Aryl-3-Oxypyrazoles, indicating its versatile application in generating new chemical entities. The crystal structure and fungicidal activities of these derivatives, especially against Rhizoctonia solani, have been a focal point of research, further illustrating the compound's significance in scientific studies (Liu et al., 2014).
Antimicrobial Applications
Research on ethyl 2-(1H-pyrazol-1-yl)acetate, a structurally similar compound, has led to the development of new ethanone derivatives with noteworthy antimicrobial activity. These compounds have been tested against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing microbial resistance issues (Asif et al., 2021).
Antihypertensive and α-Blocking Agents
The compound's derivatives have been synthesized and evaluated as antihypertensive α-blocking agents, showing promise in the pharmaceutical field. The pharmacological screening of these derivatives revealed good antihypertensive activity and low toxicity, marking them as potential candidates for therapeutic applications (Abdel-Wahab et al., 2008).
Theoretical and Computational Studies
The compound and its derivatives have also been subjects of extensive theoretical and computational studies. For example, the synthesis and crystal structure determination of pyrazole derivatives have been complemented by density functional theory (DFT) calculations, providing insights into their stability and tautomeric forms (Shen et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylpyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-13-6(10)4-9-3-5(2-8-9)14(7,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKZAQYLQCERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-64-9 | |
Record name | methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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